molecular formula C33H36O6 B11613641 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate

Cat. No.: B11613641
M. Wt: 528.6 g/mol
InChI Key: OKSNPBILRXCMRL-UHFFFAOYSA-N
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Description

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an ethoxy group, a xanthene core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate typically involves multiple steps. One common approach is to start with the preparation of the xanthene core, followed by the introduction of the ethoxy group and the benzoate ester. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The ethoxy and benzoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions between different functional groups and biological molecules. It may also serve as a probe for investigating enzyme activities and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be explored for its activity against various diseases or as a precursor for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 3-methylbenzoate stands out due to its unique combination of functional groups and structural features. The presence of the xanthene core, ethoxy group, and benzoate ester provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C33H36O6

Molecular Weight

528.6 g/mol

IUPAC Name

[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C33H36O6/c1-7-37-25-14-20(11-12-24(25)39-31(36)21-10-8-9-19(2)13-21)28-29-22(34)15-32(3,4)17-26(29)38-27-18-33(5,6)16-23(35)30(27)28/h8-14,28H,7,15-18H2,1-6H3

InChI Key

OKSNPBILRXCMRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC(=O)C5=CC=CC(=C5)C

Origin of Product

United States

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